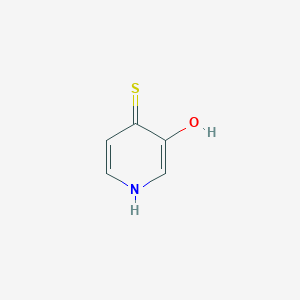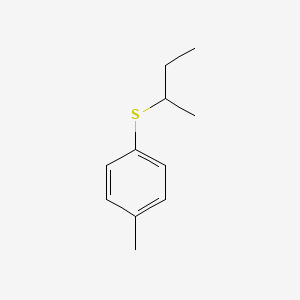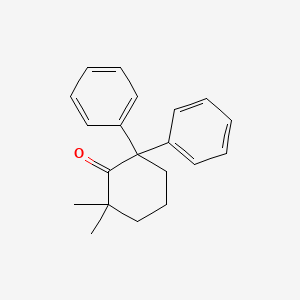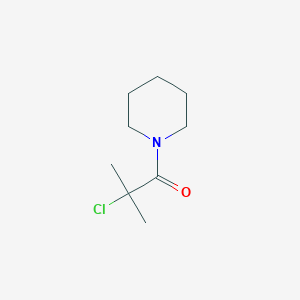
3-Pyridinol, 4-mercapto-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinol, 4-mercapto- is a heterocyclic compound that contains both a hydroxyl group and a thiol group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 4-mercapto- typically involves the introduction of the hydroxyl and thiol groups onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a thiol reagent under controlled conditions. For example, the reaction of 3-chloropyridine with sodium hydrosulfide can yield 3-Pyridinol, 4-mercapto-.
Industrial Production Methods
Industrial production of 3-Pyridinol, 4-mercapto- may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving multiple steps including purification and isolation of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinol, 4-mercapto- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl and thiol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various alkyl or acyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Pyridinol, 4-mercapto- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Pyridinol, 4-mercapto- involves its ability to interact with various molecular targets. The hydroxyl and thiol groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. These interactions can modulate biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Mercapto-3-pyridinol
- 2,3-Dihydroxypyridine
- 3-Hydroxypyridine
Uniqueness
3-Pyridinol, 4-mercapto- is unique due to the presence of both hydroxyl and thiol groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, the specific positioning of these groups on the pyridine ring can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C5H5NOS |
|---|---|
Molekulargewicht |
127.17 g/mol |
IUPAC-Name |
3-hydroxy-1H-pyridine-4-thione |
InChI |
InChI=1S/C5H5NOS/c7-4-3-6-2-1-5(4)8/h1-3,7H,(H,6,8) |
InChI-Schlüssel |
REBVBPPSWLTPLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC=C(C1=S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Cyclopenta[d]imidazole-2,5(1H,3H)-dithione](/img/structure/B13959043.png)





![2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13959070.png)



